molecular formula C8H5F5 B1439510 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-33-7

1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene

Cat. No. B1439510
CAS RN: 1099597-33-7
M. Wt: 196.12 g/mol
InChI Key: AVJSWZBVYWRUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene” is an organic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms and a trifluoroethyl group attached to it .


Physical And Chemical Properties Analysis

“this compound” is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not available in the resources I found.

Scientific Research Applications

Regiocontrolled Hydroarylation and Synthesis Applications

Research demonstrates the utility of 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene derivatives in regiocontrolled hydroarylation processes. For instance, Alkhafaji et al. (2013) explored the reactions between aryl(trifluoromethyl)-substituted alkynes and arenes, yielding 1,1-diaryl-2-trifluoromethylethenes with high regioselectivity and yields. This study highlights the potential of using trifluoromethylated vinyl cations in organic synthesis, offering pathways to synthesize complex molecules with precision (H. M. H. Alkhafaji et al., 2013).

Material Science and Polymer Chemistry

In the domain of materials science, Fitch et al. (2003) developed highly fluorinated monomers for producing soluble, hydrophobic, low dielectric polyethers, demonstrating the importance of fluorinated compounds in enhancing material properties such as thermal stability and dielectric behavior (J. W. Fitch et al., 2003).

Catalysis and Fluorination Techniques

The study by Mejía and Togni (2012) on the rhenium-catalyzed trifluoromethylation of arenes using hypervalent iodine reagents exemplifies the catalytic applications of fluorinated compounds. The methodology offers an efficient approach to introduce trifluoromethyl groups into aromatic and heteroaromatic compounds, broadening the scope of catalytic fluorination in organic synthesis (E. Mejía & A. Togni, 2012).

Advanced Synthesis Methods

Zhao and Hu (2012) explored the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids, presenting a novel approach to synthesize (2,2,2-trifluoroethyl)arenes. This method highlights the evolving strategies in organofluorine chemistry, aiming at the development of molecules with potential applications in medicinal chemistry and beyond (Yanchuan Zhao & Jinbo Hu, 2012).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled .

Future Directions

As “1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene” is used for research purposes , it’s likely that future directions would involve further exploration of its properties and potential applications in various fields such as medicine, agriculture, and materials science.

properties

IUPAC Name

1,3-difluoro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c9-6-2-1-3-7(10)5(6)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJSWZBVYWRUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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